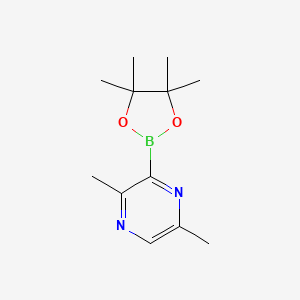
Myr-pep2m
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myr-pep2m, also known as myristoylated pep2m, is a cell-permeable peptide. It is a modified form of pep2m, where a myristoyl group is attached to the N-terminus of the peptide. This modification enhances the peptide’s ability to penetrate cell membranes. This compound is known for its ability to disrupt the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, which are involved in the regulation of AMPA receptor function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoylated pep2m involves the solid-phase peptide synthesis method. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The myristoyl group is introduced at the N-terminus of the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of myristoylated pep2m follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The purification process is also scaled up using preparative high-performance liquid chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Myr-pep2m primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions, specifically between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2 .
Common Reagents and Conditions: The synthesis of myristoylated pep2m involves standard peptide synthesis reagents such as protected amino acids, coupling reagents, and cleavage reagents. The myristoyl group is introduced using myristic acid or its derivatives .
Major Products Formed: The major product formed is the myristoylated pep2m peptide itself. There are no significant by-products as the synthesis process is highly specific and controlled .
Scientific Research Applications
Myr-pep2m has several scientific research applications, particularly in the fields of neuroscience and cell biology. It is used to study the regulation of AMPA receptor function and synaptic plasticity. By disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, myristoylated pep2m helps researchers understand the mechanisms underlying long-term potentiation and synaptic transmission .
In addition, myristoylated pep2m is used in pain research. It has been shown to increase paw withdrawal thresholds in animal models, indicating its potential as a tool for studying nociceptive sensitization and pain pathways .
Mechanism of Action
Myr-pep2m exerts its effects by disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2. This interaction is crucial for the regulation of AMPA receptor function, which plays a key role in synaptic transmission and plasticity. By inhibiting this interaction, myristoylated pep2m reduces postsynaptic currents and AMPA receptor surface expression, thereby modulating synaptic activity .
Comparison with Similar Compounds
Similar Compounds:
- Pep2m: The non-myristoylated form of myristoylated pep2m, which lacks the cell-penetrating ability.
- Myristoylated pep2m trifluoroacetate: A variant of myristoylated pep2m with trifluoroacetate as a counterion .
Uniqueness: The uniqueness of myristoylated pep2m lies in its ability to penetrate cell membranes and disrupt specific protein-protein interactions. This makes it a valuable tool for studying synaptic plasticity and pain pathways, as well as for potential therapeutic applications .
Properties
Molecular Formula |
C63H118N18O14S |
|---|---|
Molecular Weight |
1383.8 g/mol |
IUPAC Name |
5-amino-2-[2-[[4-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71) |
InChI Key |
WOHZPGNQJGMOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)


![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)
![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)
